Pipenzolate Bromide

Content Navigation

Researchers needing peripheral antispasmodic activity without CNS side effects face a challenge with tertiary amines. Pipenzolate Bromide's quaternary ammonium structure ensures no blood-brain barrier penetration, eliminating sedation risk. • Predictable peripheral muscarinic antagonism for peptic ulcer and visceral spasm formulations. • High aqueous solubility (LogP -0.55) for injection and co-formulation with CNS sedatives. • Ester bond sensitivity provides a benchmark for stability-indicating LC methods. • Supply: consistent lot purity, ready for GMP API synthesis.

CAS Number

Product Name

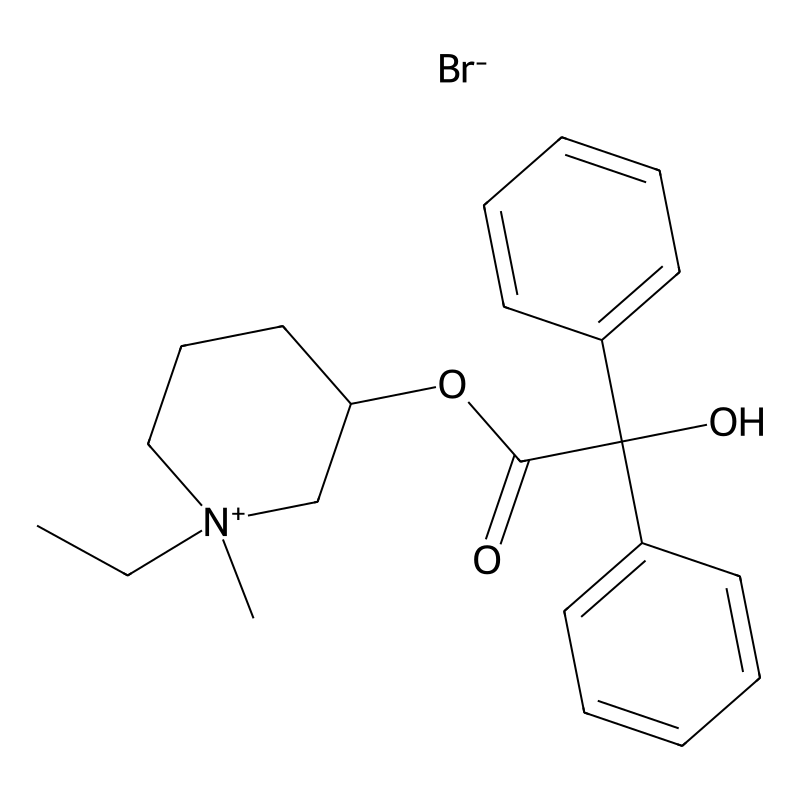

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Pipenzolate bromide is a synthetic quaternary ammonium antimuscarinic agent utilized primarily as an active pharmaceutical ingredient (API) for gastrointestinal spasmolytic formulations and as a reference standard in cholinergic receptor binding assays [1]. Structurally, it features a permanently charged nitrogen atom and an ester linkage, which dictates its high aqueous solubility and negative partition coefficient (LogP = -0.55) [2]. These physicochemical properties restrict its ability to cross the blood-brain barrier, localizing its anticholinergic activity to peripheral smooth muscle and secretory glands[1]. For industrial procurement, its value proposition lies in its predictable peripheral muscarinic antagonism without the central nervous system (CNS) liability associated with traditional tertiary amine alkaloids [3].

Research Fit

Substituting pipenzolate bromide with tertiary amine antimuscarinics, such as atropine or scopolamine, fundamentally alters the safety and application profile because tertiary amines readily penetrate the central nervous system, causing sedation, confusion, and memory impairment[1]. While other quaternary ammonium compounds like propantheline bromide share the inability to cross the blood-brain barrier, they are not directly interchangeable in formulation or clinical effect. Propantheline exhibits a more profound suppression of salivary secretion (exacerbating dry mouth) and can induce unpredictable, paradoxical acceleration of gastric emptying in certain patient subsets[2]. Furthermore, pipenzolate bromide’s specific ester structure makes it highly sensitive to both acid- and base-catalyzed hydrolysis, requiring distinct pH-controlled formulation strategies that cannot be generalized from non-ester analogs [3].

Substitution Risk

Unique piperidinium substitution pattern may not transfer to other quaternary ammonium antispasmodics.

Micelle-forming behavior can affect formulation and solubilization, differing from non-aggregating analogs.

Specific degradation pathways require compound-specific analytical controls, not interchangeable with class-level assumptions.

Lipophilicity and Blood-Brain Barrier Exclusion

The permanent positive charge of pipenzolate bromide results in a highly hydrophilic profile, quantified by a LogP of -0.55[1]. In head-to-head structural comparisons, tertiary amine antimuscarinics like atropine possess a positive LogP (approximately 1.8), allowing rapid diffusion across the lipid-rich blood-brain barrier[2]. This quantitative difference in lipophilicity means pipenzolate bromide achieves peripheral muscarinic receptor antagonism without the central nervous system toxicity (e.g., delirium, cognitive impairment) inherent to lipophilic analogs[2].

| Evidence Dimension | Partition Coefficient (LogP) |

| Target Compound Data | LogP = -0.55 |

| Comparator Or Baseline | Atropine (LogP ~ 1.8) |

| Quantified Difference | >2.3 log unit difference, preventing BBB penetration |

| Conditions | Computational and experimental ADMET profiling |

Procurement of this API is essential for pediatric, geriatric, or sensitive patient formulations where central anticholinergic side effects must be strictly eliminated.

Hydrolytic Stability and Excipient Compatibility

Pipenzolate bromide contains a susceptible ester linkage that dictates its shelf-life and excipient compatibility. Forced degradation studies demonstrate that the compound undergoes rapid hydrolysis into benzilic acid derivatives and piperidinium alcohol when exposed to 0.1 M HCl or 0.01 M NaOH [1]. Compared to non-ester antispasmodics which tolerate broad pH ranges, pipenzolate bromide requires strict formulation within a neutral to slightly acidic window and is incompatible with strongly alkaline tableting excipients [1].

| Evidence Dimension | Chemical stability under pH stress |

| Target Compound Data | Rapid degradation in 0.1 M HCl and 0.01 M NaOH |

| Comparator Or Baseline | Non-ester antimuscarinics (Stable across broader pH ranges) |

| Quantified Difference | Absolute requirement for pH buffering and alkaline-excipient exclusion |

| Conditions | Forced degradation LC-UV stability-indicating assays |

Formulators and procurement teams must select compatible, non-alkaline binders and buffers to ensure API stability and regulatory shelf-life compliance.

Predictability of Gastric Emptying vs. Propantheline

While both pipenzolate bromide and propantheline bromide are quaternary ammonium antispasmodics, their effects on gastrointestinal motility differ quantitatively. Clinical motility studies utilizing radiolabeled liquid meals show that while 15 mg of propantheline delays gastric emptying, doses of 30 mg can cause paradoxical acceleration of emptying in a subset of subjects [1]. Pipenzolate bromide, conversely, provides a more consistent dose-dependent suppression of gastric motility and acid secretion without the extreme, unpredictable motility shifts or the severe salivary suppression (antisialagogue effect) seen with high-dose propantheline [2].

| Evidence Dimension | Gastric motility response |

| Target Compound Data | Consistent dose-dependent motility suppression |

| Comparator Or Baseline | Propantheline Bromide (30 mg doses induce paradoxical gastric emptying acceleration in some subjects) |

| Quantified Difference | Elimination of paradoxical motility acceleration and reduction in severe salivary suppression |

| Conditions | In vivo gastric emptying tracking via gamma camera |

Buyers formulating GI therapeutics should select pipenzolate bromide to achieve more predictable pharmacokinetic absorption of co-administered drugs and better patient tolerability.

Aqueous Solubility for High-Throughput Screening (HTS)

In primary high-throughput screening (HTS) assays evaluating cholinergic signaling, the solubility of the reference antagonist is critical to avoid solvent-induced artifacts. Because pipenzolate bromide is a quaternary ammonium salt, it is freely soluble in water [1]. This contrasts with many lipophilic tertiary amine antagonists that require DMSO or other organic co-solvents for complete dissolution, which can perturb cell membranes in sensitive fluorescence-based cell assays.

| Evidence Dimension | Assay solvent requirement |

| Target Compound Data | 100% aqueous buffer compatible |

| Comparator Or Baseline | Lipophilic tertiary amine antagonists (Require DMSO/organic co-solvents) |

| Quantified Difference | Elimination of organic co-solvents in cell-based screening media |

| Conditions | Fluorescence-based cell-based primary HTS assays |

Laboratory procurement teams should prioritize this compound as a reference standard for in vitro muscarinic assays to ensure baseline data is free from solvent interference.

Peripheral GI Antispasmodic Therapeutics

Due to its negative LogP and inability to cross the BBB, pipenzolate bromide is the optimal API for oral and injectable formulations targeting peptic ulcers and visceral spasms where central anticholinergic side effects must be avoided [1].

Combination Sedative-Antispasmodic Formulations

Its predictable peripheral action makes it highly suitable for co-formulation with central sedatives (e.g., phenobarbital), allowing formulators to cleanly separate the peripheral antispasmodic effect from the central sedative effect[2].

Stability-Indicating Analytical Method Development

Because of its specific sensitivity to acid and base-catalyzed ester hydrolysis, it is an ideal benchmark substrate for developing and validating stability-indicating liquid chromatography (LC) methods in pharmaceutical quality control[3].

Reference Standard in Cholinergic HTS Assays

Its high aqueous solubility and permanent positive charge make it a preferred muscarinic receptor antagonist reference standard in fluorescence-based, cell-based high-throughput screening, eliminating the need for membrane-disrupting organic co-solvents .

Application Fit Matrix

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Rhodopsin family

Acetylcholine (muscarinic)

CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Irritant

Other CAS

Wikipedia

2: Yaris F, Yaris E, Kadioglu M, Ulku C, Kesim M, Kalyoncu NI. Normal pregnancy outcome following inadvertent exposure to rosiglitazone, gliclazide, and atorvastatin in a diabetic and hypertensive woman. Reprod Toxicol. 2004 Jun;18(4):619-21. PubMed PMID: 15135857.

3: Kurtoglu S, Caksen H, Poyrazoglu MH. Neonatal poisonings in middle Anatolia of Turkey: an analysis of 72 cases. J Toxicol Sci. 2000 May;25(2):115-9. PubMed PMID: 10845189.

4: Buch NA, Bashir SA. Medical practitioners and their practices in acute diarrhea. Indian Pediatr. 1997 Jun;34(6):530-4. PubMed PMID: 9410827.

5: Tahir KI. Return to Pakistan of pipenzolate plus phenobarbitone. Lancet. 1992 Feb 22;339(8791):498. PubMed PMID: 1346854.

6: Bickerstaff KI, Garberoglio CA, Baker AL, Moossa AR. Hormonal control of biliary lipid secretion in dogs. Ann Surg. 1983 Aug;198(2):168-71. PubMed PMID: 6135393; PubMed Central PMCID: PMC1353075.

7: Garberoglio CA, Richter HM 3rd, Henarejos A, Moossa AR, Baker AL. Pharmacological and physiological doses of insulin and determinants of bile flow in dogs. Am J Physiol. 1983 Jul;245(1):G157-63. PubMed PMID: 6135350.

8: René E, Danzinger RG, Hofmann AF, Nakagaki M. Pharmacologic effect of somatostatin on bile formation in the dog. Enhanced ductular reabsorption as the major mechanism of anticholeresis. Gastroenterology. 1983 Jan;84(1):120-9. PubMed PMID: 6128285.

9: Finkbeiner AE, Bissada NK, Welch LT. Uropharmacology: part VI. Parasympathetic depressants. Urology. 1977 Nov;10(5):503-10. Review. PubMed PMID: 21482.

10: Burgener FA, Fischer HW, Adams JT, Schabel SI, Plume SK. Pharmaco-cholangiography with anticholinergic drugs in the dog. Br J Radiol. 1976 Sep;49(585):769-75. PubMed PMID: 963385.

11: Attwood D. Aggregation of antiacetylcholine drugs in aqueous solution: micellar properties of some diphenylmethane derivatives. J Pharm Pharmacol. 1976 May;28(5):407-9. PubMed PMID: 6747.

12: Terrar DA. Influence of SKF-525A congeners, strophanthidin and tissue-culture media on desensitization in frog skeletal muscle. Br J Pharmacol. 1974 Jun;51(2):259-68. PubMed PMID: 4155972; PubMed Central PMCID: PMC1776737.

13: Bock OA, Bank S, Marks IN, Moshal MG, Groll A, Loxton A, Dines M. Effect of propantheline bromide and pipenzolate bromide upon exocrine pancreatic secretion. Gastroenterology. 1968 Aug;55(2):199-203. PubMed PMID: 5663086.

14: Vincent PC, Fenton BH, Beeston D. The effect of pipenzolate on gastric secretion in man. Med J Aust. 1967 Mar 18;1(11):546-8. PubMed PMID: 6067123.

15: Duggan JM. A controlled trial of an anticholinergic drug, pipenzolate methylbromide ("piptal"), in the management of peptic ulcer. Med J Aust. 1965 Nov 13;2(20):826-7. PubMed PMID: 5322371.

16: HEULLY F, DORNIER R, FONDER A, BAUZON M, MESSENET M. [1st clinical trials of a new parasym-patholytic: the bromomethylate of N-ethyl-3-piperidyl benzilate (or compound AN 1111 or Piptal) in the treatment of peptic ulcer]. Rev Med Nancy. 1961 Jun;86:602-12. French. PubMed PMID: 13713987.

17: DAVIS JE, BIEL L Jr. The action of pipenzolate methylbromide on the bladder as determined by cystometric study. J Urol. 1959 Nov;82:596-9. PubMed PMID: 13814467.

18: PIPENZOLATE methylbromide. J Am Med Assoc. 1957 May 18;164(3):280-1. PubMed PMID: 13415979.

19: GADEK RJ, POMERANZE J. The treatment index of JB 323 (piptal) in peptic ulcer. Am Pract Dig Treat. 1957 Jan;8(1):73-7. PubMed PMID: 13381891.

20: RIESE JA. Peptic ulcer management with JB 323 (piptal) a new anticholinergic. Am J Gastroenterol. 1955 Mar;23(3):223-7. PubMed PMID: 14349937.

Explore Compound Types